L-Carnosine-d4
Overview
Description
L-Carnosine-d4 is a deuterated form of L-Carnosine, a naturally occurring dipeptide composed of beta-alanine and L-histidine. The deuterium labeling in this compound involves the replacement of hydrogen atoms with deuterium, a stable isotope of hydrogen. This compound is known for its antioxidant properties and is found in high concentrations in skeletal muscle and brain tissue.
Preparation Methods
Synthetic Routes and Reaction Conditions: L-Carnosine-d4 can be synthesized through the direct coupling of unprotected beta-alanine with L-histidine mediated by an enzyme. This method involves the use of a recombinant dipeptidase from Serratia marcescens, which shows high synthetic activity towards L-Carnosine . The reaction is facilitated by the presence of divalent metal ions, such as manganese chloride, which significantly enhance the enzyme’s activity. Optimal conditions include higher temperatures, lower pH, and increased substrate loadings .
Industrial Production Methods: In an industrial setting, the production of this compound can be achieved through a continuous biocatalytic process using an ultra-filtration membrane reactor. This method ensures the retention of the catalyst and allows for the efficient synthesis of L-Carnosine. The final product is isolated using nanofiltration to remove excess substrates, resulting in a high-purity compound .
Chemical Reactions Analysis
Types of Reactions: L-Carnosine-d4 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form carnosine disulfide.
Reduction: It can be reduced back to its original form from its oxidized state.
Substitution: The deuterium atoms in this compound can be substituted with hydrogen under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents such as sodium borohydride.
Substitution: Acidic or basic conditions can facilitate the substitution reactions.
Major Products:
Oxidation: Carnosine disulfide.
Reduction: L-Carnosine.
Substitution: L-Carnosine with hydrogen atoms replacing deuterium.
Scientific Research Applications
L-Carnosine-d4 has a wide range of applications in scientific research, including:
Chemistry: Used as a stable isotope-labeled compound for tracing metabolic pathways and studying reaction mechanisms.
Biology: Investigated for its role in cellular protection against oxidative stress and its potential anti-aging effects.
Mechanism of Action
L-Carnosine-d4 exerts its effects through several mechanisms:
Antioxidant Activity: It detoxifies reactive oxygen and nitrogen species, protecting cells from oxidative damage.
Anti-Glycation: Inhibits the formation of advanced glycation end products, which are implicated in aging and diabetes.
Cytoplasmic Buffering: Helps maintain pH balance within cells.
Immune Modulation: Modulates the activity of immune cells, including macrophages and microglia.
Comparison with Similar Compounds
L-Carnosine-d4 can be compared with other similar compounds such as:
Anserine: Another dipeptide with similar antioxidant properties but differs in its amino acid composition (beta-alanine and 1-methylhistidine).
Carnosine Derivatives: Various derivatives of carnosine have been developed to enhance its stability and bioavailability.
This compound stands out due to its deuterium labeling, which provides unique advantages in research applications, such as improved stability and the ability to trace metabolic pathways more accurately.
Properties
IUPAC Name |
(2S)-2-[(3-amino-2,2,3,3-tetradeuteriopropanoyl)amino]-3-(1H-imidazol-5-yl)propanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O3/c10-2-1-8(14)13-7(9(15)16)3-6-4-11-5-12-6/h4-5,7H,1-3,10H2,(H,11,12)(H,13,14)(H,15,16)/t7-/m0/s1/i1D2,2D2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQOVPNPJLQNMDC-IMRHFWKNSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=N1)CC(C(=O)O)NC(=O)CCN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C(=O)N[C@@H](CC1=CN=CN1)C(=O)O)C([2H])([2H])N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O3 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.